molecular formula C34H29FN6O B12431042 (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Katalognummer: B12431042
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: VXISUKCRLUXXAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a combination of pyrazolo[3,4-d]pyrimidine, piperazine, and naphthalene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study specific biological pathways or as a ligand in receptor binding studies.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(6-Benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • (4-(6-Benzyl-1-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • (4-(6-Benzyl-1-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Uniqueness

The uniqueness of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate for further research and development.

Biologische Aktivität

The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone , hereafter referred to as Compound 1 , belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention for their diverse biological activities, particularly in oncology and as kinase inhibitors. This article synthesizes current research findings on the biological activity of Compound 1, focusing on its anticancer potential and other pharmacological effects.

Structure and Synthesis

Compound 1 is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine moiety, and a naphthalenyl group. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity. Recent studies have highlighted synthetic routes that yield high purity and yield of pyrazolo[3,4-d]pyrimidine derivatives, which are crucial for evaluating their biological properties effectively .

Anticancer Activity

Numerous studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activity. For instance:

  • In Vitro Studies : Compound 1 has shown significant inhibitory effects against various cancer cell lines. In a study comparing its activity to doxorubicin, Compound 1 exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating superior potency compared to the control . This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is essential for its anti-proliferative effects.
Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.74N/A
HepG2N/AN/A
PC-3N/AN/A
  • Mechanism of Action : Flow cytometric analysis revealed that Compound 1 induces apoptosis in A549 cells at low micromolar concentrations. The mechanism is believed to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Kinase Inhibition

The biological activity of Compound 1 extends beyond anticancer effects; it also acts as a kinase inhibitor. Specifically, it has shown promising results against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle:

  • Binding Affinity : Studies indicate that the piperazine ring in Compound 1 interacts with the hinge region of CDK6, contributing to its selectivity and potency as an inhibitor .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Key Features : The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences biological activity. For example, modifications to the benzyl and fluorophenyl groups can enhance antiproliferative effects while minimizing toxicity to normal cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of Compound 1 in vivo:

  • Xenograft Models : In xenograft models using human tumor cell lines implanted in mice, treatment with Compound 1 resulted in significant tumor regression compared to untreated controls.
  • Combination Therapies : Preliminary studies suggest that combining Compound 1 with traditional chemotherapeutics may enhance overall treatment efficacy due to synergistic effects observed in preclinical models .

Eigenschaften

Molekularformel

C34H29FN6O

Molekulargewicht

556.6 g/mol

IUPAC-Name

[4-[6-benzyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C34H29FN6O/c1-23-31-32(39-18-20-40(21-19-39)34(42)29-13-7-11-25-10-5-6-12-28(25)29)36-30(22-24-8-3-2-4-9-24)37-33(31)41(38-23)27-16-14-26(35)15-17-27/h2-17H,18-22H2,1H3

InChI-Schlüssel

VXISUKCRLUXXAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=NC(=N2)CC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.